1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
Brand Name: Vulcanchem
CAS No.: 127517-38-8
VCID: VC0166129
InChI: InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
SMILES: CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil

CAS No.: 127517-38-8

Main Products

VCID: VC0166129

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil - 127517-38-8

CAS No. 127517-38-8
Product Name 1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13N5O4/c1-15-3-5(9(17)12-10(15)18)7-2-6(13-14-11)8(4-16)19-7/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
Standard InChIKey UTJZDXBVQJNTHL-XLPZGREQSA-N
Isomeric SMILES CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
SMILES CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Canonical SMILES CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Synonyms 1-methyl-5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)uracil
1-methyl-5-(3-azido-2,3-dideoxy-beta-pentofuranosyl)uracil
C-AZT
PubChem Compound 122622
Last Modified Nov 11 2021
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